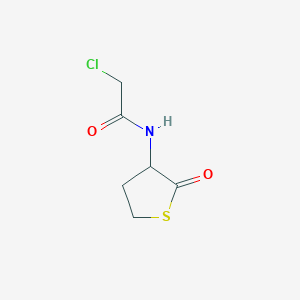

2-chloro-N-(2-oxothiolan-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-chloro-N-(2-oxothiolan-3-yl)acetamide is a chemical entity that has been the subject of various research studies. Although the provided papers do not directly discuss this compound, they do provide insights into similar chloroacetamide derivatives and their chemical behavior, which can be informative for understanding the properties and reactions of 2-chloro-N-(2-oxothiolan-3-yl)acetamide.

Synthesis Analysis

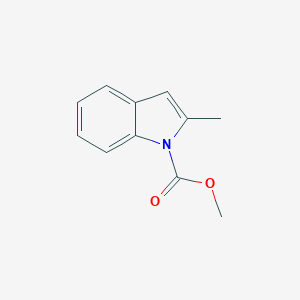

The synthesis of chloroacetamide derivatives typically involves the acylation of aromatic compounds with chloroacetyl chloride. For instance, the synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a tubulin inhibitor, follows a route from unsubstituted indole to the final acetamide product, indicating a multi-step process that includes acylation and chlorination steps . This suggests that the synthesis of 2-chloro-N-(2-oxothiolan-3-yl)acetamide might also involve similar steps, starting from a thiolane derivative and proceeding through acylation and chlorination.

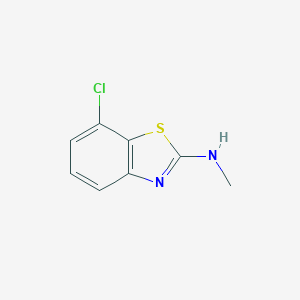

Molecular Structure Analysis

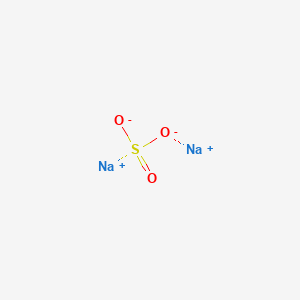

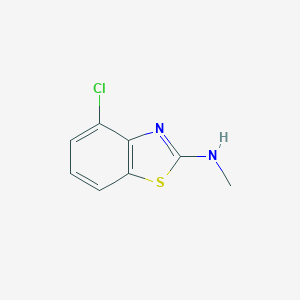

The molecular structure of chloroacetamide derivatives is characterized by the presence of chloro and acetamide groups attached to aromatic or heteroaromatic rings. For example, the structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows the chlorophenyl ring oriented at a slight angle to the thiazole ring, and the molecules are linked via intermolecular interactions . This indicates that the molecular structure of 2-chloro-N-(2-oxothiolan-3-yl)acetamide would likely exhibit similar angular orientation between its rings and could participate in intermolecular interactions.

Chemical Reactions Analysis

Chloroacetamide derivatives are reactive and can participate in various chemical reactions. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . This reactivity towards amines suggests that 2-chloro-N-(2-oxothiolan-3-yl)acetamide could also undergo reactions with nucleophiles, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be influenced by their molecular structure. The intramolecular hydrogen bonding and intermolecular interactions observed in the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide affect its crystal packing and solvatochromic behavior in different solvents . This implies that 2-chloro-N-(2-oxothiolan-3-yl)acetamide may also display specific solvatochromic effects and have a distinct crystal packing influenced by its own intramolecular and intermolecular interactions.

Aplicaciones Científicas De Investigación

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including formamide and their mono and dimethyl derivatives, have significant commercial importance and a variety of biological effects. Research has extensively explored these effects over the years, contributing to a better understanding of their biological consequences in humans. This body of work underscores the chemicals' varied responses, which are both qualitatively and quantitatively distinct, reflecting their biological activity and usage or proposed usage across different contexts (Kennedy, 2001).

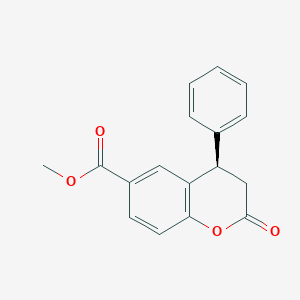

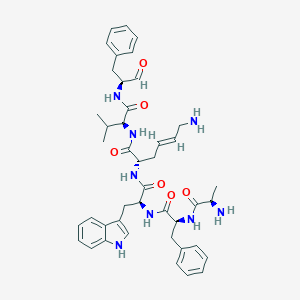

Synthesis and Pharmacological Activities of Derivatives

The literature on piracetam, a derivative of γ-aminobutyric acid with the chemical name 2-oxo-1-pyrrolidine acetamide, exemplifies the synthetic and pharmacological exploration of acetamide derivatives. Piracetam has shown promising effects in managing and treating diseases such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. Its broad range of biological activities highlights the therapeutic potential of acetamide derivatives in treating central nervous system disorders and improving cognitive functions (Dhama et al., 2021).

Chemical and Biological Applications

Acetamide derivatives have also been studied for their applications in synthetic organic chemistry, particularly focusing on the N-Ar axis. This research has led to the development of chemoselective N-acylation reagents and the exploration of chiral axes due to acyclic imide-Ar bonds. These studies underscore the versatility of acetamide derivatives in facilitating chemical transformations and contributing to the development of novel synthetic methodologies (Kondo & Murakami, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-N-(2-oxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c7-3-5(9)8-4-1-2-11-6(4)10/h4H,1-3H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXVVUUZQNPXHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424610 |

Source

|

| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-oxothiolan-3-yl)acetamide | |

CAS RN |

84611-22-3 |

Source

|

| Record name | 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)